2-(cyclopentylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole
Description
Properties
IUPAC Name |
2-cyclopentylsulfanyl-5-(4-methylphenyl)-1-phenylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2S/c1-16-11-13-17(14-12-16)20-15-22-21(24-19-9-5-6-10-19)23(20)18-7-3-2-4-8-18/h2-4,7-8,11-15,19H,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAALSLIENEBIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired yield. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioether.
Substitution: The phenyl and p-tolyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioether derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-(cyclopentylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(cyclopentylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(cyclopentylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole with analogous imidazole derivatives, focusing on substituent effects, synthetic yields, and spectral data.
Key Observations
Substituent Effects on Yield :
- Electron-withdrawing groups (e.g., trifluoromethyl, bromo) at position 2 reduce yields (64–77%) compared to electron-donating groups (e.g., cyclopentylthio, benzyl), which achieve higher yields (79–82%) . This trend likely reflects steric hindrance or electronic deactivation during coupling reactions.
- The cyclopentylthio group (79% yield) balances steric bulk and sulfur’s electron-donating nature, enhancing synthetic efficiency relative to aryl halides .
Spectral Signatures :
- ¹³C NMR : The para-tolyl methyl group consistently appears at δ ~21.3–21.5 ppm across derivatives . Electron-deficient aryl groups (e.g., CF₃-Ph) show upfield shifts (δ 130.8 ppm) due to reduced electron density .
- HRMS : All compounds exhibit <5 ppm error between calculated and observed masses, confirming structural integrity .
Thioether-containing imidazoles (e.g., 2-mercapto derivatives in ) show distinct reactivity, such as susceptibility to oxidation, which is absent in the cyclopentylthio analog due to steric protection .
Table 2: Functional Group Impact on Properties
Biological Activity
2-(Cyclopentylthio)-1-phenyl-5-(p-tolyl)-1H-imidazole is a heterocyclic compound belonging to the imidazole class, characterized by its unique structural features that include cyclopentylthio, phenyl, and p-tolyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of precursor molecules under controlled conditions, often utilizing solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and bases such as sodium hydride or potassium carbonate. The reaction is usually conducted at elevated temperatures to facilitate cyclization .
Antimicrobial Properties
Research indicates that imidazole derivatives exhibit significant antimicrobial activity. The presence of the cyclopentylthio group in this compound may enhance its interaction with microbial targets, potentially leading to increased efficacy against various bacterial strains. Preliminary studies suggest that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of imidazole derivatives has been widely studied, with many compounds demonstrating the ability to induce apoptosis in cancer cells. The mechanism of action for this compound may involve the modulation of key signaling pathways associated with cell proliferation and survival. In vitro studies have shown promising results in reducing cell viability in various cancer cell lines, suggesting its potential as a therapeutic agent .
The biological activity of this compound is thought to be mediated through its ability to interact with specific enzymes or receptors within biological systems. This interaction can lead to:
- Inhibition of Enzyme Activity : The compound may bind to enzymes involved in critical metabolic pathways, thereby inhibiting their function.
- Disruption of Cell Membrane Integrity : It may affect the integrity of microbial cell membranes, leading to cell lysis.
- Interference with DNA Replication : Potentially disrupting the replication process in cancer cells, leading to apoptosis .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Phenyl-1H-imidazole | Lacks cyclopentylthio and p-tolyl groups | Lower antimicrobial activity |
| 5-Phenyl-1-(p-tolyl)-1H-imidazole | Similar but without cyclopentylthio | Reduced chemical reactivity |
| 2-(Cyclopentylthio)-1H-imidazole | Lacks phenyl and p-tolyl groups | Different stability and activity profile |
The presence of both cyclopentylthio and p-tolyl groups in this compound contributes significantly to its hydrophobicity and steric properties, enhancing its potential for diverse chemical reactivity and biological applications .
Case Studies
Several studies have explored the biological effects of imidazole derivatives:
- Antimicrobial Study : In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
- Cancer Cell Line Study : A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the 1H-imidazole core with cyclopentylthio and aryl substituents?
- Methodology : Utilize multi-step condensation reactions starting with benzaldehyde derivatives and thiourea precursors. Cyclopentylthio groups can be introduced via nucleophilic substitution using cyclopentanethiol under basic conditions (e.g., KOH/DMF). Aryl substituents (e.g., p-tolyl) are typically incorporated via Suzuki-Miyaura cross-coupling or Ullmann-type reactions .
- Validation : Monitor reaction progress via TLC and characterize intermediates using -/-NMR to confirm regioselectivity. For example, in analogous imidazole syntheses, aryl coupling yields >75% were achieved with Pd(PPh) catalysts .
Q. How should researchers validate the structural integrity of this compound?
- Analytical Workflow :
- Spectroscopy : Confirm aromatic proton environments via -NMR (e.g., deshielded protons at δ 7.2–8.1 ppm for phenyl groups) .
- Mass Spectrometry : Use HRMS to verify the molecular ion peak (e.g., [M+H] at m/z 403.18 for a similar imidazole derivative) .
- X-ray Crystallography : Refine crystal structures using SHELXL-2018 to resolve ambiguities in bond lengths/angles (e.g., C-S bond lengths ≈1.81 Å for cyclopentylthio groups) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Assay Design :
- Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or cytochrome P450 isoforms (IC values <10 µM reported for structurally related imidazoles) .
- Positive Controls : Compare with reference compounds like clotrimazole (antifungal) or erlotinib (EGFR inhibition) .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in molecular conformation predictions?
- Case Study : Conflicting DFT-optimized geometries (e.g., imidazole ring puckering) can be resolved via single-crystal XRD. For example, SHELXL refinement of a related compound revealed a 5° deviation in dihedral angles between computational and experimental models .
- Validation Metrics : Check R-factor convergence (<0.05) and ADDSYM alerts in PLATON to detect missed symmetry or twinning .
Q. What computational methods predict the impact of cyclopentylthio substitution on pharmacological activity?
- SAR Analysis :
- Docking Studies : Use AutoDock Vina to compare binding affinities of cyclopentylthio vs. methylthio analogs. For example, cyclopentylthio groups in imidazoles improved hydrophobic interactions with EGFR (∆G = −9.2 kcal/mol vs. −7.8 kcal/mol for methylthio) .
- ADMET Prediction : SwissADME evaluates logP (≈4.2 for cyclopentylthio derivatives) and CYP2D6 inhibition risks .
Q. How should researchers address contradictory bioactivity data across studies?
- Root Cause Analysis :
- Assay Variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) to minimize false positives .
- Impurity Profiling : Use HPLC-MS to rule out byproducts (e.g., sulfoxide derivatives from thioether oxidation) .
- Case Example : A 2024 study attributed inconsistent antifungal activity of imidazoles to unaccounted stereochemical impurities in earlier work .
Q. What methodologies refine pharmacokinetic profiles for imidazole derivatives?
- In Silico Tools :
- Metabolism Prediction : CYPlebrity 2.0 identifies likely Phase I metabolites (e.g., sulfoxidation of cyclopentylthio groups) .
- Toxicity Screening : ProTox-II predicts hepatotoxicity (e.g., imidazole analogs with LD >500 mg/kg in rodents) .
- Experimental Validation : Microsomal stability assays (e.g., t >60 min in human liver microsomes) .
Q. How can agrochemical applications of this compound be systematically evaluated?
- Plant Pathogen Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
